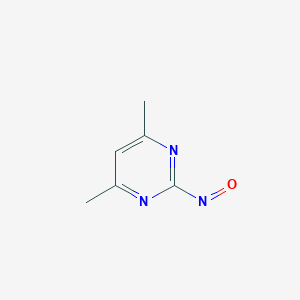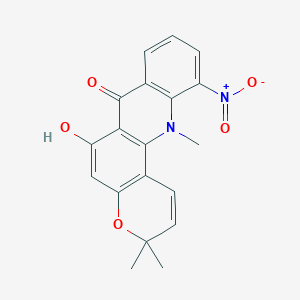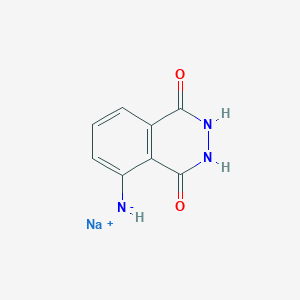
4,6-Dimethyl-2-nitrosopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been the focus of scientific research for many years due to its unique chemical properties. This molecule is of interest to scientists due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells. Additionally, research has shown that 4,6-Dimethyl-2-nitrosopyrimidine may inhibit the growth of weeds by interfering with the synthesis of nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells by activating caspases. Additionally, research has suggested that this compound may inhibit the growth of weeds by interfering with DNA replication. However, the biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its high yield during synthesis, making it an efficient method for obtaining this compound. Additionally, this compound has been extensively studied, providing a wealth of information on its potential applications.
However, one limitation of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,6-Dimethyl-2-nitrosopyrimidine. One area of research could focus on the development of new antitumor agents based on this compound. Additionally, further investigation into the mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine could provide insight into its potential applications in various fields.
Another area of research could focus on the synthesis of novel materials using 4,6-Dimethyl-2-nitrosopyrimidine as a building block. Studies have shown that this compound can be used to synthesize polymers with unique properties, making it a promising candidate for further research in materials science.
Conclusion
In conclusion, 4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of this compound is efficient, and it has been investigated for its potential as an antitumor agent, herbicide, and building block for novel materials. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine, as well as its potential applications in the future.
Métodos De Síntesis
The synthesis of 4,6-Dimethyl-2-nitrosopyrimidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with nitrous acid. This reaction results in the formation of 4,6-Dimethyl-2-nitrosopyrimidine, which can be purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-nitrosopyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells, making it a promising candidate for further research.
In the field of agrochemicals, 4,6-Dimethyl-2-nitrosopyrimidine has been studied for its potential as a herbicide. Research has shown that this compound can effectively inhibit the growth of certain weeds, making it a potential alternative to traditional herbicides.
In materials science, 4,6-Dimethyl-2-nitrosopyrimidine has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used to synthesize polymers with unique properties, such as high thermal stability and conductivity.
Propiedades
Número CAS |
126382-54-5 |
|---|---|
Nombre del producto |
4,6-Dimethyl-2-nitrosopyrimidine |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-nitrosopyrimidine |
InChI |
InChI=1S/C6H7N3O/c1-4-3-5(2)8-6(7-4)9-10/h3H,1-2H3 |
Clave InChI |
JFOBHDWODYIOAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=O)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=O)C |
Sinónimos |
Pyrimidine, 4,6-dimethyl-2-nitroso- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)


